6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H19FO3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol with an ethyl acetoacetate derivative under acidic conditions.
Introduction of the 2-fluorophenyl group: This step involves the nucleophilic substitution of the phenolic hydroxyl group with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Final modifications: The ethyl and phenyl groups are introduced through further alkylation and arylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the chromen-2-one core.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives with potential biological activities .
Scientific Research Applications
6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties
Mechanism of Action
The mechanism of action of 6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one
- 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one
- 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
Uniqueness
6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl and methoxy groups contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties .
Properties
Molecular Formula |
C24H19FO3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H19FO3/c1-2-16-12-20-19(17-8-4-3-5-9-17)13-24(26)28-23(20)14-22(16)27-15-18-10-6-7-11-21(18)25/h3-14H,2,15H2,1H3 |
InChI Key |
BFKAIRHSQDARNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3F)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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